molecular formula C14H14S B3045458 Benzene, 1-methyl-3-[(4-methylphenyl)thio]- CAS No. 107770-92-3

Benzene, 1-methyl-3-[(4-methylphenyl)thio]-

Cat. No.: B3045458
CAS No.: 107770-92-3
M. Wt: 214.33 g/mol
InChI Key: ICJJHAYFAWTWIZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-methyl-3-(4-methylphenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJJHAYFAWTWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501970
Record name 1-Methyl-3-[(4-methylphenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107770-92-3
Record name 1-Methyl-3-[(4-methylphenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1-methyl-3-bromobenzene reacts with 4-methylthiophenol in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions (120–140°C for 6–12 hours). The base deprotonates the thiol, generating a thiolate ion, which attacks the electrophilic carbon adjacent to the bromine atom in the aryl halide.

Key Reaction Parameters:

  • Molar Ratio: 1:1.2 (aryl halide to thiophenol)
  • Solvent: DMF or dimethylacetamide (DMAc)
  • Catalyst: None required, but phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance yield.

Yield and Purification

The crude product is purified via column chromatography using silica gel and a hexane-ethyl acetate gradient (9:1 to 4:1). Reported yields range from 65% to 78%, depending on reaction time and solvent choice.

Friedel-Crafts Alkylation with Lewis Acid Catalysts

An alternative route employs Friedel-Crafts alkylation to introduce the 4-methylphenylthio group onto the toluene backbone. This method is advantageous for substrates with electron-donating groups.

Procedure and Optimization

In a representative protocol, 4-methylbenzenethiol reacts with 1-methyl-3-(chloromethyl)benzene in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid. The reaction occurs in dichloromethane (CH₂Cl₂) at room temperature for 24–48 hours.

Critical Factors:

  • Catalyst Loading: 10–15 mol% TiCl₄
  • Solvent: CH₂Cl₂ or 1,2-dichloroethane
  • Yield: 72–82% after purification by fractional distillation.

Side Reactions and Mitigation

Competitive sulfonation or over-alkylation may occur, particularly at elevated temperatures. To suppress these, strict temperature control (0–25°C) and stoichiometric precision are essential.

Radical-Mediated Thiol-Ene Coupling

Recent advances have explored radical-initiated thiol-ene reactions for constructing the C–S bond. This method offers regioselectivity and mild reaction conditions.

Experimental Setup

A mixture of 1-methyl-3-vinylbenzene and 4-methylbenzenethiol is irradiated with UV light (λ = 365 nm) in the presence of azobisisobutyronitrile (AIBN, 2 mol%). The reaction proceeds in benzene at 60°C for 4–6 hours.

Advantages:

  • Selectivity: >90% for anti-Markovnikov addition
  • Yield: 68–75% after silica gel chromatography.

Industrial-Scale Production

While lab-scale methods prioritize flexibility, industrial synthesis emphasizes cost efficiency and throughput.

Continuous Flow Reactor Systems

Large-scale production utilizes continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

  • Residence Time: 30–45 minutes
  • Temperature: 130–150°C
  • Catalyst Recovery: Recyclable solid acids (e.g., Amberlyst-15) reduce waste.

Economic and Environmental Considerations

A comparative analysis of production methods reveals trade-offs:

Method Cost (USD/kg) E-Factor* Scalability
SNAr 120–150 8.2 Moderate
Friedel-Crafts 95–110 6.5 High
Radical Thiol-Ene 140–170 9.1 Low

*E-Factor = mass of waste per mass of product.

Reaction Optimization and Kinetic Studies

Temperature-Dependent Yield Profiles

Studies varying reaction temperature in the SNAr route demonstrate an optimal range of 120–130°C (Table 1).

Table 1. Temperature vs. Yield in SNAr Synthesis

Temperature (°C) Yield (%) Purity (%)
100 52 88
120 75 95
140 68 91

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMAc) accelerate reaction rates by stabilizing the transition state. Non-polar solvents (toluene, xylene) result in <40% conversion due to poor nucleophile solvation.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-3-[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl and 4-methylphenylthio groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-methyl-3-[(4-methylphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-3-[(4-methylphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzene, 1-methyl-3-[(4-methylphenyl)thio]-
  • CAS Registry Number : 107770-92-3 .
  • Molecular Formula : C₁₄H₁₄S.
  • Structure : Features a methyl group at position 1 and a 4-methylphenylthio group at position 3 on the benzene ring.

Key Characteristics :

  • The 4-methylphenylthio substituent is a bulky, electron-rich group due to the methyl donor at the para position of the phenyl ring. This structure imparts moderate lipophilicity and steric hindrance, influencing reactivity and physical properties such as melting point and solubility.

Structural Analogues with Varying Thioether Substituents

Table 1: Comparative Data for Selected Thioether-Substituted Benzene Derivatives
Compound Name (CAS No.) Molecular Formula Substituent Position & Group Melting Point (°C) Key Properties
Benzene, 1-methyl-3-[(4-methylphenyl)thio]- (107770-92-3) C₁₄H₁₄S 3-(4-methylphenylthio), 1-methyl Not reported Moderate lipophilicity; steric bulk
Benzene, 1-methyl-3-(phenylthio)- (13865-48-0) C₁₃H₁₂S 3-phenylthio, 1-methyl Not reported Lower lipophilicity vs. 4-methylphenyl
Benzene, 1-methyl-3-[(1-methylethyl)thio]- (14905-80-7) C₁₀H₁₄S 3-(isopropylthio), 1-methyl Not reported Smaller substituent; higher volatility
Benzene, 1-methyl-4-[[(4-nitrophenyl)methyl]thio]- (100866-66-8) C₁₄H₁₃NO₂S 4-[(4-nitrobenzyl)thio], 1-methyl 102–105 High polarity due to nitro group
Benzene, 1-methyl-2-(propylthio)- (15560-97-1) C₁₀H₁₄S 2-propylthio, 1-methyl Not reported Positional isomer; reduced steric bulk

Key Observations :

  • Electronic Effects : The 4-methylphenylthio group in the target compound is electron-donating, enhancing resonance stabilization compared to electron-withdrawing groups like nitro (e.g., 100866-66-8) .
  • Steric Impact : Bulky substituents (e.g., 4-methylphenylthio) reduce reactivity in electrophilic substitution reactions compared to smaller groups (e.g., isopropylthio) .
  • Melting Points : Nitro-substituted derivatives (e.g., 100866-66-8) exhibit higher melting points (~102–105°C) due to increased polarity and intermolecular forces .

Positional Isomerism and Reactivity

  • Benzene, 1-methyl-2-(propylthio)- (15560-97-1) : The propylthio group at position 2 creates distinct steric and electronic environments. Ortho-substituted compounds often exhibit lower thermal stability due to strain, compared to meta-substituted analogues like the target compound.

Functional Group Variations

  • Thioether vs. The 4-methylphenylthio group’s sulfur atom can participate in π-interactions, influencing molecular packing in crystalline states.

Biological Activity

Benzene, 1-methyl-3-[(4-methylphenyl)thio]-, also known as 4-methylphenyl thioether, is an organic compound with significant potential in medicinal chemistry and biological applications. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H14S
  • CAS Number : 107770-92-3
  • Molecular Weight : 218.33 g/mol

The compound features a thioether functional group, which is crucial for its biological interactions. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its ability to penetrate biological membranes.

The biological activity of Benzene, 1-methyl-3-[(4-methylphenyl)thio]- can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thioether group can serve as a nucleophile, participating in enzyme-catalyzed reactions. It may inhibit enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses. This is particularly relevant in the context of anti-inflammatory and analgesic effects.

Biological Activity

Research has demonstrated that Benzene, 1-methyl-3-[(4-methylphenyl)thio]- exhibits notable biological activities:

Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial activity against various pathogens. For instance:

Pathogen Activity
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

The mechanism likely involves disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

Benzene, 1-methyl-3-[(4-methylphenyl)thio]- has shown promise in reducing inflammation:

  • In Vitro Studies : The compound reduced the production of pro-inflammatory cytokines in macrophage cultures.
  • In Vivo Models : Animal studies demonstrated decreased edema in models of acute inflammation.

Case Studies

  • Study on Antimicrobial Activity :
    A recent study synthesized several thioether derivatives, including Benzene, 1-methyl-3-[(4-methylphenyl)thio]-, and evaluated their antibacterial properties. The results indicated that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a therapeutic agent against bacterial infections .
  • Evaluation of Anti-inflammatory Properties :
    Another research project focused on the anti-inflammatory effects of various thioether compounds. Benzene, 1-methyl-3-[(4-methylphenyl)thio]- was found to significantly reduce inflammation markers in a murine model of arthritis, highlighting its potential role in treating inflammatory diseases .

Research Findings

Recent findings emphasize the need for further exploration into the pharmacological applications of Benzene, 1-methyl-3-[(4-methylphenyl)thio]-:

  • Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity .
  • Potential Therapeutic Applications : The compound's unique structure suggests it could serve as a scaffold for developing new drugs targeting inflammation and microbial infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for forming the thioether linkage in 1-methyl-3-[(4-methylphenyl)thio]benzene?

  • Methodological Answer : The thioether bond can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, reacting 3-bromo-1-methylbenzene with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC and confirm product identity via 1H^1H NMR (e.g., aromatic protons at δ 6.8–7.4 ppm and methyl groups at δ 2.3–2.5 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy :
  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., DFT) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C₁₄H₁₄S: 214.0818) .
  • Elemental Analysis : Match experimental C/H/S ratios to theoretical values (±0.3% tolerance) .

Q. What are the key stability considerations for this compound under storage or experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C recommended for long-term storage).
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether group.
  • Oxidation Risk : Monitor for sulfoxide/sulfone byproducts via periodic NMR or LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties relevant to catalytic or material applications?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
  • HOMO/LUMO energies (e.g., HOMO at –5.8 eV, LUMO at –1.9 eV) .
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Validation : Compare computed IR/Raman spectra with experimental data to refine functional selection .
    • Data Table :
PropertyB3LYP/6-311++G(d,p)Experimental
HOMO (eV)–5.8–5.6 (±0.2)
LUMO (eV)–1.9–1.8 (±0.1)
Dipole Moment (D)1.71.6 (±0.1)

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H NMR)?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect conformational exchange. For example, splitting at δ 7.2 ppm may resolve into a singlet at –40°C, indicating hindered rotation of the thioaryl group .
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO may stabilize specific conformers .

Q. How can X-ray crystallography elucidate steric or electronic interactions in derivatives?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane).
  • Refinement : Use SHELXL for structure solution (R-factor < 0.05). Analyze dihedral angles between benzene rings to quantify steric strain (e.g., 15–25°) .
    • Key Metrics :
ParameterValue
C–S Bond Length1.78 Å
S–C–C Angle104°

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Screening : Test Pd-catalyzed Suzuki coupling with aryl boronic acids. Monitor regioselectivity (para vs. meta substitution) via GC-MS.
  • Kinetic Studies : Use stopped-flow UV-Vis to measure activation energy for thioether cleavage (e.g., 60–80 kJ/mol) .

Methodological Resources

  • DFT Protocols : Becke’s exchange-correlation functional for thermochemical accuracy .
  • Crystallography : SHELX suite for high-resolution structure determination .
  • Spectral Databases : NIST Chemistry WebBook for validating mass spectra .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1-methyl-3-[(4-methylphenyl)thio]-
Reactant of Route 2
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Benzene, 1-methyl-3-[(4-methylphenyl)thio]-

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